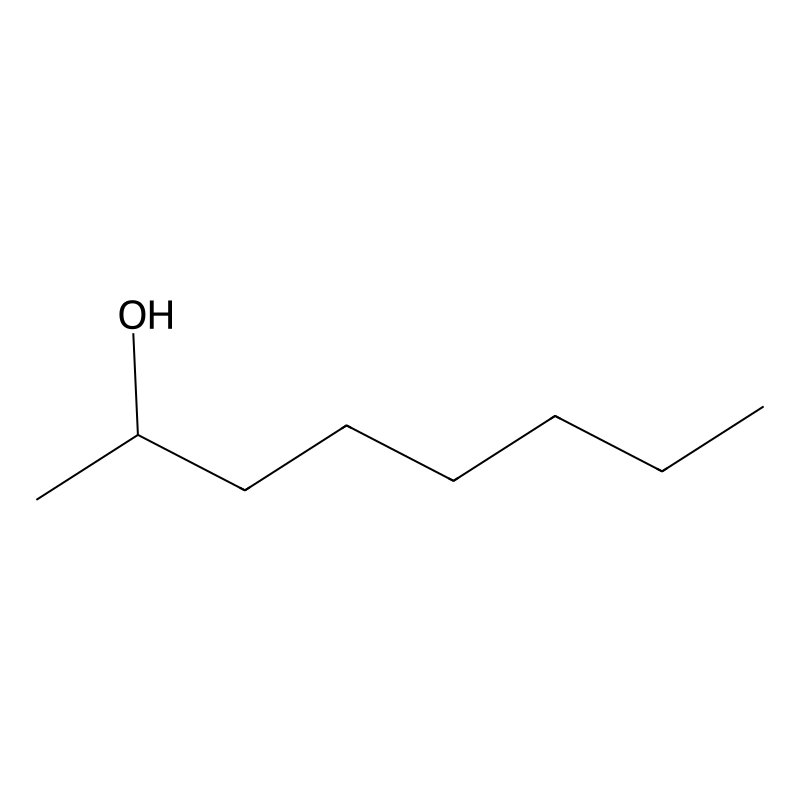

2-Octanol

C8H18O

C8H18O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H18O

C8H18O

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1120 mg/L at 25 C

Soluble in ethanol, ethyl ether, acetic acetone

MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS

SOL IN MOST COMMON ORGANIC SOLVENTS

1.2 mg/mL at 25 °C

Solubility in water, ml/100ml: 0.096 (none)

soluble in most common organic solvents

Canonical SMILES

Studying Membrane Interactions

2-Octanol possesses an amphiphilic nature. This means it has a hydrophobic (water-fearing) tail consisting of an eight-carbon chain (octyl group) and a hydrophilic (water-loving) head formed by a hydroxyl group []. This property allows it to interact with both water and organic solvents, making it ideal for studying biological membranes [].

Researchers can leverage 2-Octanol to probe the structure and function of membranes found in cells and organelles []. By studying how 2-Octanol partitions between water and organic phases within the membrane environment, scientists can gain insights into the membrane's properties, such as permeability and fluidity [].

Chiral Derivatizing Agent

2-Octanol, particularly its enantiomer (R)-(-)-2-Octanol, finds application as a chiral derivatizing agent []. Many molecules exist in mirror-image forms called enantiomers, possessing identical chemical properties but interacting differently with other chiral molecules. Directly differentiating these enantiomers can be challenging [].

(R)-(-)-2-Octanol can be attached to an enantiomeric mixture, forming diastereoisomers. These diastereoisomers have distinct properties, such as differing melting points or retention times in chromatography techniques []. This allows researchers to easily distinguish and analyze the original enantiomers, aiding in the study of chiral drugs and other biological molecules.

Environmental Research

2-Octanol plays a role in environmental research due to its octanol-water partition coefficient (log P) []. Log P is a measure of a molecule's hydrophobicity, indicating its preference for water or organic solvents [].

The log P value of 2-Octanol is often used as a reference point for evaluating the potential environmental impact of various chemicals []. Since many pollutants tend to accumulate in fatty tissues of organisms, which are essentially organic environments, chemicals with log P values similar to 2-Octanol are more likely to bioaccumulate and pose environmental concerns [].

2-Octanol, also known as octan-2-ol, is an organic compound with the chemical formula . It is classified as a secondary alcohol and is characterized by its colorless, oily liquid form that is poorly soluble in water but soluble in most organic solvents. The compound has a molecular weight of approximately 130.23 g/mol and is noted for its chiral nature . 2-Octanol is produced primarily through the base-cleavage of ricinoleic acid, which is derived from castor oil, a triglyceride that serves as the main feedstock for its synthesis .

The enthalpy change for this reaction at standard conditions is approximately . Additionally, 2-octanol can participate in esterification reactions to produce various esters, which are used in numerous applications across different industries .

Research indicates that 2-octanol exhibits biological activity that can affect human health. It has been noted for its potential to cause skin defatting, leading to dryness or cracking upon contact. Inhalation of vapor can result in respiratory irritation, while ingestion poses risks such as chemical pneumonitis due to aspiration into the lungs . Furthermore, it has been studied for its effects on neurological conditions, such as essential tremor, where it may serve as a solvent or component in therapeutic formulations .

The primary method for synthesizing 2-octanol involves the base-cleavage of ricinoleic acid obtained from castor oil. This process yields both sebacic acid and 2-octanol. Other methods may include catalytic hydrogenation of octanal or the reduction of 2-octanone . The production process is notable for being biobased and environmentally friendly due to the renewable nature of castor oil.

2-Octanol has a wide range of applications across various industries:

- Flavoring Agent: Utilized in food products for its flavoring properties.

- Solvent: Acts as a low-volatility solvent in paints, coatings, adhesives, and agrochemicals.

- Defoaming Agent: Used in pulp and paper processing, oil and gas extraction, and cement production.

- Chemical Intermediate: Serves as a precursor for producing surfactants, cosmetic emollients, plasticizers, pesticides, lubricants, and fragrances .

- Mineral Extraction: Functions as a frother in mineral flotation processes.

Interaction studies involving 2-octanol focus on its chemical reactivity and biological effects. The compound's ability to act as a solvent allows it to interact with various substances in formulations used for industrial applications. Its safety profile indicates potential hazards associated with inhalation and skin contact; thus, appropriate safety measures are recommended during handling .

Several compounds share structural similarities with 2-octanol. Here are some notable examples:

| Compound Name | Chemical Formula | Type | Unique Features |

|---|---|---|---|

| 1-Octanol | C8H18O | Primary Alcohol | Less complex structure; used primarily as a solvent and in flavoring. |

| 1-Heptanol | C7H16O | Primary Alcohol | Shorter carbon chain; used in similar applications but with different properties. |

| 2-Nonanol | C9H20O | Secondary Alcohol | Longer carbon chain; exhibits different solubility characteristics. |

| 3-Octanol | C8H18O | Secondary Alcohol | Different position of hydroxyl group; affects its reactivity and applications. |

| Capryl Alcohol | C8H18O | Secondary Alcohol | Similar uses but derived from different sources; often used in cosmetics. |

The uniqueness of 2-octanol lies in its specific applications as a solvent and chemical intermediate derived from renewable resources like castor oil . Its distinct properties make it suitable for diverse industrial applications while maintaining an environmentally friendly profile.

Physical Description

COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.

colourless, oily liquid

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

179 °C

BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/

178.5 °C

Flash Point

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 4.5

Density

Relative density (water = 1): 0.82

0.817-0.820 (20°)

Odor

Decomposition

Melting Point

-31.6 °C

Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/

-38.6°C

-38.6 °C

Vapor Pressure

VP: 1 mm Hg at 32.8 °C

2.42X10-1 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 32

Impurities

Associated Chemicals

2-Octanol (d);6169-06-8

2-Octanol (dl);4128-31-8

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

By distilling sodium ricinoleate with an excess of sodium hydroxide.

... Obtained by the alkaline hydrolysis of castor oil.

General Manufacturing Information

2-Octanol: ACTIVE